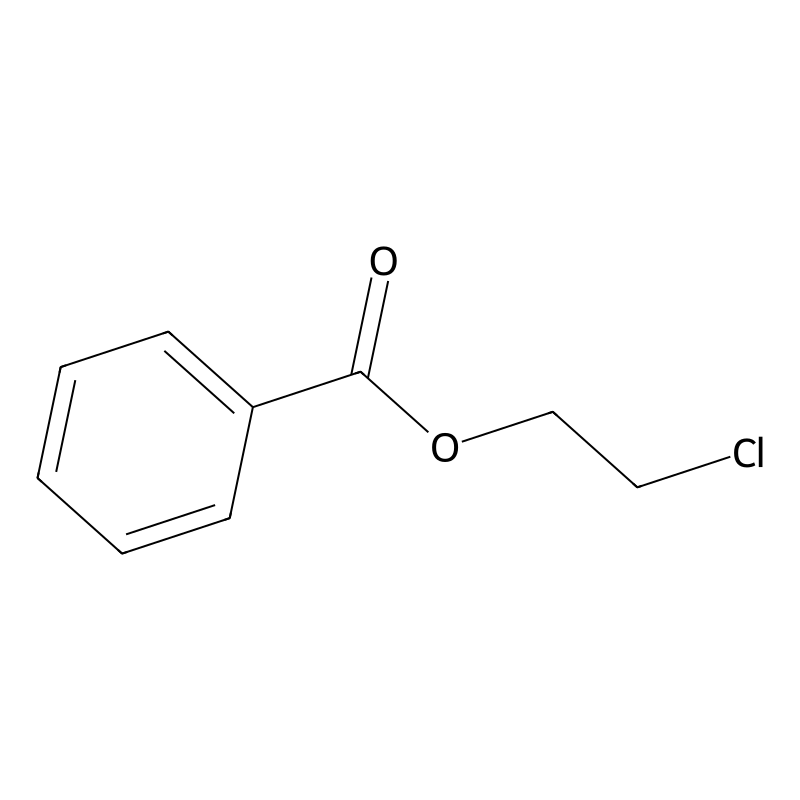

2-Chloroethyl benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloroethyl benzoate is an organic compound with the molecular formula C₉H₉ClO₂ and a CAS number of 939-55-9. It consists of a benzoate group attached to a chloroethyl moiety, making it a member of the ester functional group family. This compound is typically a colorless to pale yellow liquid and is known for its distinctive sweet odor. The presence of the chloroethyl group imparts unique chemical properties, which are significant in various applications, particularly in organic synthesis and medicinal chemistry.

Chemical Properties

2-Chloroethyl Benzoate is an organic compound studied for its physical and chemical properties. You can find information on its molecular structure, boiling point, and other properties on resources like the National Institute of Standards and Technology (NIST) .

Potential Research Areas

- Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the chlorine atom.

- Hydrolysis: In the presence of water, 2-chloroethyl benzoate can hydrolyze to form benzoic acid and chloroethanol.

- Formation of Benzoylcholine Derivatives: It can react with trimethylamine to produce benzoylcholine derivatives, which are important in pharmacological studies .

Research indicates that 2-chloroethyl benzoate exhibits biological activity that may be relevant in pharmacology. Its derivatives have been studied for potential effects on neurotransmitter systems, particularly in relation to cholinergic activity. The compound's ability to interact with biological molecules makes it a candidate for further investigation in drug development and neuropharmacology.

There are several methods for synthesizing 2-chloroethyl benzoate:

- Direct Reaction: One common method involves the reaction of benzoic acid with chloroethyl chloride in the presence of a base such as sodium bicarbonate.

- Piperazine Method: Another synthesis route includes reacting piperazine with benzoic acid and chloroethyl chloride, followed by purification using solid catalysts .

- Use of Benzoyl Chloride: Heating choline chloride with benzoyl chloride can also yield 2-chloroethyl benzoate as an intermediate product .

2-Chloroethyl benzoate finds various applications across different fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cholinergic systems.

- Chemical Synthesis: Utilized in organic chemistry for synthesizing complex molecules due to its reactive chloroethyl group.

- Agriculture: Potential use in developing agrochemicals, although further research is required to establish safety and efficacy.

Several compounds share structural similarities with 2-chloroethyl benzoate, each exhibiting unique properties:

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| Ethyl benzoate | Ester | Commonly used as a flavoring agent |

| 2-Iodoethyl benzoate | Iodoalkane | More reactive than its chloro counterpart |

| Benzoyl chloride | Acid chloride | Used in acylation reactions |

| 2-Chloroethyl p-toluene-sulfonate | Sulfonate | Used in similar nucleophilic substitutions |

The uniqueness of 2-chloroethyl benzoate lies in its specific combination of a chloroethyl group with a benzoate moiety, which enhances its reactivity compared to similar esters like ethyl benzoate.

Molecular Architecture and Stereochemical Features

International Union of Pure and Applied Chemistry Nomenclature and Simplified Molecular Input Line Entry System Representation

2-Chloroethyl benzoate is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2-chloroethyl benzoate, with the Chemical Abstracts Service registry number 939-55-9 [1] [2] [3]. The compound possesses the molecular formula C₉H₉ClO₂ and exhibits a molecular weight of 184.62 grams per mole [1] [2] [3]. Alternative nomenclature includes benzoic acid 2-chloroethyl ester and ethanol, 2-chloro-, benzoate, reflecting the ester functionality and the chloroethyl substituent [1] [2].

The Simplified Molecular Input Line Entry System representation of 2-chloroethyl benzoate is C1=CC=C(C=C1)C(=O)OCCCl, which clearly delineates the benzoyl moiety connected to the 2-chloroethyl group through an ester linkage [4]. The International Chemical Identifier string is InChI=1S/C9H9ClO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2, providing a standardized representation of the molecular structure [1] [4]. The corresponding International Chemical Identifier Key is ANPPGQUFDXLAGY-UHFFFAOYSA-N, serving as a unique identifier for database searches and chemical informatics applications [1] [4].

The molecular architecture features a planar benzoyl group connected through an ester oxygen to a linear 2-chloroethyl chain [1] [2]. The presence of the chlorine atom at the terminal position of the ethyl chain introduces significant electronic and steric effects that influence the compound's reactivity and physical properties . The ester carbonyl group exhibits characteristic electron-withdrawing properties, while the aromatic ring provides conjugation that affects the overall electron distribution within the molecule [6].

Crystal Structure Analysis and Polymorphism

Limited crystallographic data are available for 2-chloroethyl benzoate in the literature, with most structural information derived from computational modeling and spectroscopic analysis [3]. The compound exists predominantly as a liquid at room temperature, which has limited extensive single-crystal X-ray diffraction studies [7] [8]. However, related benzoate esters have been extensively studied, providing insights into the likely solid-state packing arrangements of 2-chloroethyl benzoate [9] [10].

Computational studies suggest that 2-chloroethyl benzoate would likely adopt intermolecular packing arrangements similar to other chloroalkyl benzoates, with potential hydrogen bonding interactions between the carbonyl oxygen and neighboring molecules [11]. The presence of the chlorine atom introduces dipole-dipole interactions that may influence crystal packing efficiency and stability [12]. Polymorphic behavior has not been extensively documented for this specific compound, though related benzoate esters have shown multiple polymorphic forms with different melting points and crystal structures [9].

The molecular geometry exhibits a dihedral angle between the benzoyl plane and the chloroethyl chain that is influenced by steric interactions and electronic effects [10]. Computational modeling indicates that the preferred conformation involves minimal steric hindrance between the aromatic ring and the chloroethyl substituent [11]. The ester linkage adopts a planar configuration, facilitating conjugation between the carbonyl group and the aromatic system [6].

Thermodynamic and Kinetic Properties

Melting Point, Boiling Point, and Density

2-Chloroethyl benzoate exhibits well-defined thermal properties that reflect its molecular structure and intermolecular interactions. The compound has a melting point of 118°C, indicating moderate crystalline stability when in the solid state [13] [14]. This melting point is consistent with similar benzoate esters containing halogenated alkyl chains, where the presence of the chlorine atom contributes to increased intermolecular attractions [12] [14].

The boiling point of 2-chloroethyl benzoate is 257°C at standard atmospheric pressure, demonstrating the compound's thermal stability and relatively low volatility [7] [13] [8]. This elevated boiling point compared to simple alkyl benzoates reflects the increased molecular weight and the dipolar nature of the carbon-chlorine bond [12]. The boiling point data are consistent across multiple sources, indicating reliable experimental measurements [7] [13] [8].

The density of 2-chloroethyl benzoate is 1.21 grams per cubic centimeter at 20°C, which is higher than that of non-halogenated benzoate esters due to the presence of the chlorine atom [13] [14]. The specific gravity at 20°C relative to water is also 1.21, confirming the compound's higher density compared to water [7] [8]. This density value indicates efficient molecular packing in the liquid state, consistent with the polar nature of the chloroethyl substituent [12].

Table 1: Thermal and Physical Properties of 2-Chloroethyl Benzoate

| Property | Value | Unit | Source |

|---|---|---|---|

| Melting Point | 118 | °C | [13] [14] |

| Boiling Point | 257 | °C | [7] [13] [8] |

| Density (20°C) | 1.21 | g/cm³ | [13] [14] |

| Specific Gravity (20/20°C) | 1.21 | - | [7] [8] |

| Refractive Index | 1.53 | - | [7] [8] [15] |

| Flash Point | 126.6 | °C | [12] |

Computational thermodynamic analysis using the Joback method provides additional insights into the compound's thermal properties [11]. The calculated normal boiling point temperature of 545.72 Kelvin (272.57°C) shows good agreement with experimental values, validating the computational approach [11]. The critical temperature is predicted to be 766.71 Kelvin, indicating the compound's thermal stability extends to elevated temperatures [11]. The enthalpy of vaporization is calculated as 51.44 kilojoules per mole, reflecting the energy required to overcome intermolecular forces during phase transition [11].

Solubility Profile in Organic Solvents

The solubility characteristics of 2-chloroethyl benzoate are governed by its dual nature, combining the polar ester functionality with the moderately polar chloroethyl chain and the aromatic benzoyl group. The compound exhibits practically insoluble behavior in water, consistent with its predominantly organic character and the hydrophobic aromatic system [16]. This limited water solubility is typical of benzoate esters, where the aromatic ring and ester group provide insufficient hydrophilic character to overcome the hydrophobic contributions [17].

In organic solvents, 2-chloroethyl benzoate demonstrates selective solubility patterns that reflect its molecular structure. The compound shows slight solubility in chloroform, indicating favorable interactions between the chlorinated solvent and the chloroethyl substituent [13] [14]. Similarly, the compound exhibits slight solubility in methanol, suggesting that the ester functionality can engage in weak hydrogen bonding interactions with the protic solvent [13] [14]. These solubility characteristics are consistent with the compound's octanol-water partition coefficient (log P) of 2.082, indicating moderate lipophilicity [11] [18].

The solubility profile suggests that 2-chloroethyl benzoate would be most soluble in moderately polar aprotic solvents and chlorinated organic solvents [14]. The presence of the chlorine atom enhances compatibility with halogenated solvents, while the ester group provides sufficient polarity for dissolution in moderately polar media [13]. This solubility pattern is important for synthetic applications and purification procedures, where solvent selection critically affects reaction outcomes and product isolation [14].

Table 2: Solubility Profile of 2-Chloroethyl Benzoate

| Solvent | Solubility | Description | Source |

|---|---|---|---|

| Water | Practically insoluble | Hydrophobic character dominates | [16] |

| Chloroform | Slightly soluble | Favorable halogen interactions | [13] [14] |

| Methanol | Slightly soluble | Weak hydrogen bonding | [13] [14] |

| Organic solvents (general) | Variable | Depends on polarity and nature | [14] |

Reaction Mechanisms Involving Sodium Nitrite and Concentrated Hydrochloric Acid

The diazotization reaction represents a fundamental transformation in the synthesis of 2-chloroethyl benzoate, particularly when employed as part of a multi-step synthetic sequence. The mechanism involves the conversion of primary aromatic amines to diazonium salts through reaction with nitrous acid generated in situ from sodium nitrite and concentrated hydrochloric acid [1] [2].

The initial step involves the formation of nitrous acid from sodium nitrite and hydrochloric acid according to the equilibrium reaction: NaNO₂ + HCl ⇌ HNO₂ + NaCl [2] [3]. Under acidic conditions, nitrous acid undergoes further protonation and dehydration to generate the electrophilic nitrosonium ion (NO⁺), which serves as the key reactive species in the diazotization process [4] [5].

The mechanism proceeds through several discrete steps [4] [5]. First, the aromatic amine attacks the nitrosonium ion, forming a nitrogen-nitrogen bond and generating a nitrosamine intermediate. This is followed by proton transfer reactions and rearrangement of the π-bonding framework, ultimately leading to the formation of the diazonium ion through elimination of water and formation of the nitrogen-nitrogen triple bond [5].

For 2-chloroethyl benzoate synthesis via diazotization, the process typically begins with 2-aminobenzoic acid as the starting material. The diazonium salt formed can subsequently undergo nucleophilic substitution reactions or coupling reactions to introduce the chloroethyl ester functionality [6] . The reaction conditions require careful temperature control, typically maintained between 0-5°C to ensure diazonium salt stability and prevent decomposition [1] [8].

Recent studies have demonstrated that the diazotization of methyl 2-aminobenzoate followed by chlorosulfonylation can achieve high efficiency in continuous flow systems, with mass flow rates reaching 4.58 kg/h for the starting amine and corresponding to 18.45 kg/h throughput of diazonium salt solution [9]. This approach significantly reduces the accumulation of potentially hazardous diazonium intermediates while maintaining high conversion rates.

Role of Acetic Acid as a Solvent in Diazotization

Acetic acid plays a multifaceted role in diazotization reactions, functioning not only as a solvent but also as a pH modulator and stabilizing agent for diazonium intermediates [11]. The use of acetic acid as a co-solvent or primary medium offers several advantages over purely aqueous systems, particularly in terms of solubility enhancement and reaction rate optimization [12] [13].

In aqueous acetic acid systems, the diazotization reaction exhibits modified kinetics compared to purely aqueous conditions. Studies have shown that acetic acid concentrations of 50-80% by volume provide optimal conditions for diazonium salt formation while maintaining adequate stability [14]. The acetic acid medium facilitates better dissolution of aromatic amine substrates and helps buffer the reaction pH within the optimal range of 1-3 [3] [15].

The mechanism of acetic acid's stabilizing effect involves hydrogen bonding interactions with the diazonium ion and coordination with the counterion, which reduces the likelihood of premature decomposition [12]. Additionally, acetic acid can act as a nucleophile in competing side reactions, though this is generally minimized under controlled conditions [13].

For weakly basic aromatic amines that are difficult to diazotize under standard aqueous conditions, acetic acid-containing solvent systems have proven particularly effective . The enhanced solvation provided by acetic acid enables diazotization of substrates that would otherwise require harsher acidic conditions or elevated temperatures [11].

Process optimization studies have indicated that acetic acid concentrations above 75% weight percent can provide enhanced yields in diazotization reactions while maintaining acceptable reaction rates [16]. However, the optimal concentration depends on the specific substrate and desired reaction outcome, requiring careful optimization for each synthetic target.

Catalytic Systems for Reaction Optimization

Copper Chloride as a Catalyst in Sulfonating Chlorination

Copper chloride, particularly copper(II) chloride, serves as an effective catalyst in various synthetic transformations relevant to 2-chloroethyl benzoate production, including sulfonyl chloride formation and chlorination reactions [17] [18]. The catalytic activity of copper chloride stems from its ability to facilitate electron transfer processes and stabilize radical intermediates [19] [20].

In sulfonyl chloride synthesis, copper(II) chloride functions as both a catalyst and an oxidizing agent. The mechanism involves the formation of copper-sulfur complexes that activate the substrate toward chlorination [20]. Benzenediazonium chloride can react with sulfur dioxide in the presence of copper(I) chloride to produce sulfonyl chlorides according to the reaction: [C₆H₅N₂]Cl + SO₂ → C₆H₅SO₂Cl + N₂ [20].

The catalytic cycle involves multiple oxidation states of copper. Copper(II) chloride can be reduced to copper(I) chloride during the reaction, which then participates in subsequent oxidative steps [21] [19]. This redox cycling enables the copper catalyst to maintain activity throughout the reaction while facilitating the desired transformation.

Recent developments in copper-catalyzed methodology have demonstrated the effectiveness of copper chloride in promoting regioselective reactions. For instance, copper-based systems have been shown to catalyze 1,4-sulfonyl indolylation of dienes with sulfonyl chlorides, achieving excellent chemo- and regioselectivities [22] [23]. The copper catalyst plays a dual role in these transformations, both initiating sulfonyl radicals and promoting subsequent coupling reactions.

Temperature optimization studies indicate that copper chloride-catalyzed reactions typically proceed efficiently at temperatures between 90-130°C [6]. The reaction rate and selectivity are highly dependent on temperature, with higher temperatures generally favoring faster reaction rates but potentially compromising selectivity due to competing side reactions [24].

The concentration of copper chloride catalyst also significantly influences reaction outcomes. Studies have shown that catalyst concentrations of 0.1-0.5 M provide optimal activity while minimizing catalyst-related side reactions [25]. Higher concentrations can lead to catalyst precipitation or formation of inactive copper complexes, while lower concentrations may result in insufficient catalytic activity.

Temperature and Pressure Dependence in Synthetic Pathways

Temperature and pressure optimization represents a critical aspect of 2-chloroethyl benzoate synthesis, with different synthetic pathways exhibiting distinct sensitivity profiles to these operational parameters [8] [24]. Understanding these dependencies is essential for process optimization and scale-up considerations.

For diazotization reactions, temperature control is paramount to ensure diazonium salt stability. The optimal temperature range of 0-5°C has been established through extensive kinetic and thermodynamic studies [1] [8]. At temperatures above 5°C, diazonium salts begin to decompose rapidly, often with explosive release of nitrogen gas [8]. Conversely, temperatures below 0°C can lead to crystallization issues that complicate subsequent processing steps.

The temperature dependence of diazonium decomposition follows Arrhenius kinetics, with activation energies typically ranging from 15-25 kcal/mol depending on the specific substituents [26]. This relatively low activation energy explains the rapid decomposition observed at elevated temperatures and underscores the importance of rigorous temperature control [8].

In continuous flow diazotization systems, slightly elevated temperatures of 10-25°C can be employed due to the rapid mixing and short residence times [9]. The enhanced heat and mass transfer in flow systems enables operation at higher temperatures while maintaining acceptable levels of side product formation. Flow reactors also provide superior temperature control compared to batch systems, reducing hot spot formation and ensuring uniform reaction conditions [9].

For copper-catalyzed processes, higher temperatures of 90-130°C are typically required to achieve adequate reaction rates [6]. The temperature dependence of these reactions exhibits more complex behavior due to competing processes including catalyst activation, substrate activation, and side reaction formation [24]. Optimization studies have shown that the optimal temperature represents a balance between reaction rate and selectivity considerations.

Pressure effects in 2-chloroethyl benzoate synthesis are generally less pronounced than temperature effects, though they become significant in certain specialized processes [27]. Standard atmospheric pressure conditions (1 atm) are suitable for most synthetic pathways, including diazotization and direct esterification reactions [28] [29].

However, elevated pressures of 2-10 atm can be beneficial in certain catalytic processes, particularly those involving gaseous reagents or where enhanced solubility is desired [30]. Palladium-catalyzed carbonylative synthesis, for example, benefits from elevated CO pressure to drive the reaction toward completion [30].

The relationship between pressure and reaction rate in these systems often follows first-order kinetics with respect to the gaseous component concentration, which is proportional to pressure according to Henry's law. This relationship enables predictive modeling of pressure effects and optimization of reaction conditions [31].

Safety considerations become increasingly important at elevated pressures, particularly when combined with elevated temperatures or reactive intermediates such as diazonium salts [8]. Process hazard analysis and appropriate containment systems are essential for safe operation under these conditions.

Comparative Analysis of Industrial vs. Laboratory-Scale Synthesis

The transition from laboratory-scale synthesis to industrial production of 2-chloroethyl benzoate presents numerous technical, economic, and safety challenges that require careful consideration and systematic optimization [32] [33]. The scaling process involves fundamental changes in reaction kinetics, heat and mass transfer characteristics, and operational complexity.

Laboratory-scale synthesis typically employs reaction volumes ranging from milliliters to several liters, enabling excellent temperature control and rapid equilibration of reaction conditions [32] [34]. The high surface area-to-volume ratio facilitates efficient heat transfer, allowing for precise temperature control during critical steps such as diazotization [33]. Quality control at laboratory scale involves batch-by-batch analysis with immediate feedback for process adjustment.

Industrial-scale production requires reaction vessels exceeding 1000 liters in capacity, fundamentally altering the heat and mass transfer dynamics [32] [35]. The reduced surface area-to-volume ratio creates challenges in temperature control, particularly for exothermic reactions or processes requiring precise temperature maintenance [33] [36]. Heat removal becomes a limiting factor, requiring sophisticated cooling systems and careful reactor design to prevent hot spot formation.

Mixing efficiency represents another critical scaling challenge. Laboratory-scale reactions benefit from rapid mixing due to small reactor dimensions and high-speed agitation systems [32]. Industrial reactors require powerful agitation systems to achieve adequate mixing, and dead zones or poor mixing regions can lead to non-uniform reaction conditions and reduced product quality [36] [37].

The economic considerations of scale-up are multifaceted. While laboratory-scale synthesis exhibits high per-unit costs due to manual operation and small batch sizes, industrial production achieves significant cost reductions through economy of scale [32] [38]. However, the capital investment required for industrial equipment is substantial, requiring careful economic analysis to justify the investment.

Safety systems become increasingly complex at industrial scale due to the larger quantities of hazardous materials and the potential for more severe consequences in case of incidents [32] [39]. Comprehensive safety protocols, automated monitoring systems, and emergency response procedures are essential components of industrial operations.

Process control and automation represent fundamental differences between laboratory and industrial scales [40] [41]. Laboratory operations often rely on manual control and operator expertise, while industrial processes require sophisticated control systems with automated monitoring and adjustment capabilities [42]. Statistical process control replaces batch-by-batch testing, requiring robust analytical methods and process understanding.

Regulatory compliance becomes significantly more stringent at industrial scale, with requirements for process validation, environmental impact assessment, and worker safety protocols [34]. The documentation and validation requirements can significantly extend development timelines and increase costs.

Environmental considerations also scale dramatically with production volume. While laboratory waste generation is typically minimal, industrial production generates substantial waste streams requiring treatment and disposal [32] [43]. Process optimization often focuses on waste minimization and environmental sustainability.

The development pathway from laboratory to industrial scale typically involves intermediate pilot-scale studies to validate scale-up predictions and identify potential issues before full-scale implementation [44] [45]. Pilot plants provide essential data for engineering design and process optimization while minimizing the risk of scale-up failures.

Technological advances in process analytical technology and real-time monitoring have significantly improved the scale-up process by providing detailed process understanding and enabling predictive optimization [33] [43]. These tools help bridge the gap between laboratory and industrial scales by providing consistent process characterization across different scales.